2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
CAS No.: 921858-72-2
Cat. No.: VC11984382
Molecular Formula: C21H20F3N5O2S
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921858-72-2 |
|---|---|
| Molecular Formula | C21H20F3N5O2S |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H20F3N5O2S/c1-2-31-17-9-7-16(8-10-17)28-11-12-29-19(28)26-27-20(29)32-13-18(30)25-15-5-3-14(4-6-15)21(22,23)24/h3-10H,2,11-13H2,1H3,(H,25,30) |
| Standard InChI Key | DXPRFJVONRRHAZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Introduction
Chemical Formula and Molecular Weight
-
Molecular Formula: C21H20F3N5O2S
-
Molecular Weight: Not explicitly provided in the search results, but can be calculated based on the formula.
Structural Features
-
The compound includes an imidazo[2,1-c] triazole ring system, which is known for its diverse biological activities.
-
A sulfanyl group connects the imidazo[2,1-c] triazole core to an acetamide moiety.
-
The presence of a 4-ethoxyphenyl group and a 4-trifluoromethylphenyl group adds complexity and potential for varied interactions.
Synthesis and Availability
While specific synthesis details for this exact compound are not provided in the search results, compounds with similar structures often involve multi-step syntheses starting from readily available precursors. The synthesis typically involves cyclization reactions and the incorporation of various functional groups.
The compound is available in formats such as glass vials and 96-tube racks, similar to other screening compounds from ChemDiv .
Related Compounds
Compounds with the 1,2,4-triazole scaffold have been explored for their pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities . The incorporation of a trifluoromethyl group can enhance lipophilicity and potentially increase biological activity.
Data and Research Findings
Given the lack of specific research findings directly related to this compound in the search results, further investigation into its biological activities and potential applications would be necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume